

Application Note: Stability-Indicating HPLC Method for Piroxicam

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Compound of Interest		
Compound Name:	Piroxicam	
Cat. No.:	B610120	Get Quote

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation.[1] Ensuring the stability of **piroxicam** in pharmaceutical formulations is critical for its safety and efficacy. This application note describes a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of **piroxicam** and the monitoring of its degradation products. The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3][4]

Instrumentation and Materials

- Instrumentation: HPLC system with a UV detector or Photodiode Array (PDA) detector, analytical balance, pH meter, sonicator, and volumetric glassware.
- Chemicals and Reagents: Piroxicam reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), water (HPLC grade), hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
- Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used.[4][5]

Data Presentation



Table 1: Optimized Chromatographic Conditions

Parameter	Condition
HPLC Column	C18, 150 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile: 0.3% Triethylamine solution (pH 5.0) (30:70, v/v)[4]
Flow Rate	1.0 mL/min[4]
Injection Volume	20 μL
Column Temperature	30 °C[4]
Detection Wavelength	248 nm[4]
Retention Time	Approximately 6.8 min[4]

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	1-200 μg/mL
Correlation Coefficient (r²)	> 0.999[6]
Accuracy (% Recovery)	99.8% - 102.9%
Precision (% RSD)	< 2%[4][6]
Limit of Detection (LOD)	1.04 μg/mL[5]
Limit of Quantitation (LOQ)	1.15 μg/mL[5]
Specificity	The method is specific, with no interference from excipients or degradation products.[5][7]
Robustness	The method is robust to small, deliberate changes in flow rate and mobile phase composition.[8]

Table 3: Summary of Forced Degradation Studies



Stress Condition	Treatment	Observation	% Degradation
Acid Hydrolysis	2 M HCl, 24h, Room Temperature	Significant degradation	~80%
Base Hydrolysis	2 M NaOH, 24h, Room Temperature	Significant degradation	~80%
Oxidative Degradation	15% H ₂ O ₂ , 24h, Room Temperature	Significant degradation with product formation	~27.5%
Thermal Degradation	105 °C, 2h[5][9]	Minor degradation	~9.5% (after 24h)
Photolytic Degradation	UV-C light (254 nm), 24h	Moderate degradation	~8.1% (after 24h)

Experimental Protocols

Protocol 1: HPLC System Preparation and Equilibration

- Prepare the mobile phase as specified in Table 1.
- Degas the mobile phase using sonication for at least 15 minutes.
- Install the C18 column in the HPLC system.
- Purge the HPLC system with the mobile phase to remove any air bubbles.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Preparation of Piroxicam Standard and Sample Solutions

 Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of piroxicam reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[10]



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 15-90 μg/mL).[10]
- Sample Solution (from capsules): Take a portion of the mixed content of capsules equivalent to 10 mg of **piroxicam** and transfer it to a 100 mL volumetric flask. Add about 80 mL of methanol, sonicate for 5 minutes, and agitate for 30 minutes. Dilute to volume with methanol and centrifuge to obtain a clear solution.[1]

Protocol 3: Performing the HPLC Analysis

- Inject 20 μL of a blank solution (mobile phase) to ensure no carryover.
- Inject 20 μL of each working standard solution to construct a calibration curve.
- Inject 20 μL of the sample solution for analysis.
- Record the chromatograms and integrate the peak areas.
- Calculate the concentration of **piroxicam** in the sample using the calibration curve.

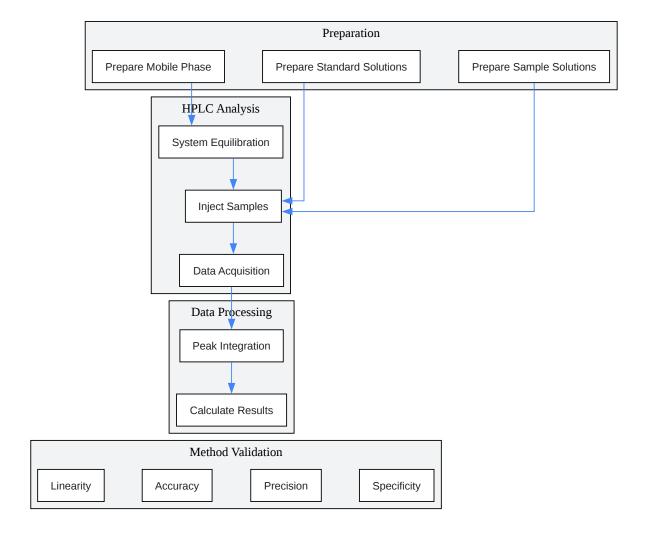
Protocol 4: Forced Degradation Study Protocol

- Acid Hydrolysis: To 1 mL of the **piroxicam** stock solution, add 1 mL of 2 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 2 M NaOH and dilute with the mobile phase to the desired concentration before injection.[7]
- Base Hydrolysis: To 1 mL of the piroxicam stock solution, add 1 mL of 2 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 2 M HCl and dilute with the mobile phase.[7]
- Oxidative Degradation: To 1 mL of the piroxicam stock solution, add 1 mL of 15% H₂O₂.
 Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.[7]
- Thermal Degradation: Expose the solid **piroxicam** powder to a temperature of 105 °C in an oven for 2 hours.[5][9] Dissolve the powder in the mobile phase to the desired concentration.



• Photolytic Degradation: Expose a solution of **piroxicam** to UV-C light (254 nm) in a photostability chamber for 24 hours.[7] Dilute with the mobile phase if necessary.

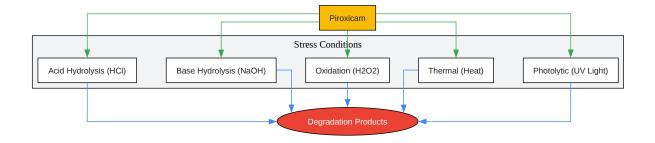
Visualizations





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Caption: Experimental workflow for HPLC analysis of **Piroxicam**.



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Caption: Forced degradation pathways of **Piroxicam**.

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